molecular formula C15H16BrN3O2S B2958838 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide CAS No. 1797861-54-1

2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2958838
CAS No.: 1797861-54-1
M. Wt: 382.28
InChI Key: URCUXQSENBYYMJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797861-54-1) is a synthetic organic compound with the molecular formula C15H16BrN3O2S and a molecular weight of 382.28 g/mol . This benzamide derivative features a 1,3-thiazole ring connected via a pyrrolidine linker, a structural motif found in compounds with significant research potential in neuroscience and pharmacology. Scientific literature indicates that N-(thiazol-2-yl)-benzamide analogs represent a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, exhibiting state-dependent inhibition of ZAC activation by its endogenous agonists, zinc and protons . Furthermore, related 2-bromo-5-methoxy-substituted benzamides bearing a 1,3-thiazol-2-yl group have been synthesized and explored for various bioactive properties, underscoring the research value of this chemical scaffold . This product is intended for research purposes as a chemical reference standard and a potential tool compound for in vitro studies investigating ion channel function and signal transduction. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c1-21-11-2-3-13(16)12(8-11)14(20)18-10-4-6-19(9-10)15-17-5-7-22-15/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUXQSENBYYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the bromination of 5-methoxybenzamide using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately through the reaction of appropriate thioamides with α-haloketones.

    Pyrrolidine Ring Attachment: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the thiazole moiety is attached to the pyrrolidine ring.

    Final Coupling: The final step involves coupling the synthesized thiazole-pyrrolidine intermediate with the brominated 5-methoxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide

Biological Activity

2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features a benzamide core with a bromo and methoxy substituent, alongside a thiazole-pyrrolidine moiety. This unique architecture is believed to contribute to its biological activities.

Property Value
IUPAC NameThis compound
Molecular Weight382.3 g/mol
CAS Number1797861-54-1

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar benzamide derivatives. For instance, compounds with a benzamide structure have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. The presence of the thiazole moiety in this compound may enhance its efficacy against various pathogens.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The thiazole-pyrrolidine moiety is known to modulate enzyme activities and receptor interactions, which can lead to inhibition of tumor growth or microbial proliferation .

Study on Antitubercular Activity

A study focusing on the antitubercular effects of similar compounds demonstrated that derivatives with structural similarities exhibited promising results in inhibiting Mycobacterium tuberculosis. The study reported that modifications in the substituents significantly affected the IC50 values, indicating the importance of structural optimization for enhanced activity.

In Vitro Studies

In vitro assays have shown that the compound can inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar thiazole derivatives were tested for their ability to inhibit HSET (KIFC1), a mitotic kinesin essential for cancer cell survival. The results indicated micromolar inhibition levels, suggesting that further development could lead to effective cancer therapeutics .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

A comparative analysis of structurally related benzamide derivatives reveals key differences in substituents and pharmacological profiles:

Compound Name Substituents on Benzamide Core Heterocyclic Amine Group Molecular Formula Molecular Weight Potential Applications References
Target Compound : 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide 2-Br, 5-OMe 1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl C₁₅H₁₆BrN₃O₂S 394.28 g/mol Kinase inhibition, receptor antagonism
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide 2-Br 1-(4-Methylbenzyl)-1H-pyrazol-5-yl C₁₈H₁₆BrN₃O 378.25 g/mol Not specified (structural analog)
Filapixant 3-Morpholinylmethoxy, 5-Me-thiazole N-[(1R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl] C₂₃H₂₄F₃N₅O₃S 535.53 g/mol Purinoreceptor antagonist
2-Bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide 2-Br, 5-OMe 5-Nitro-1,3-thiazol-2-yl C₁₁H₈BrN₃O₃S 358.17 g/mol Antibacterial/antifungal candidate
2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide 2-Br, 5-OMe (2-(1-Methylpyrazol-4-yl)pyridin-3-yl)methyl C₁₈H₁₇BrN₄O₂ 401.3 g/mol Kinase inhibitor (hypothetical)

Key Structural and Functional Differences

Heterocyclic Amine Diversity: The target compound employs a thiazole-pyrrolidine hybrid, which may enhance binding to hydrophobic pockets in enzymes due to the pyrrolidine’s conformational flexibility . Filapixant replaces pyrrolidine with a morpholine-pyrimidine group, improving solubility and metabolic stability .

Substituent Effects on Bioactivity: The 5-methoxy group in the target compound and analogs (e.g., ) may reduce oxidative metabolism, prolonging half-life compared to non-methoxylated derivatives.

Pharmacological Implications :

  • Filapixant ’s trifluoromethylpyrimidine group confers high receptor affinity, a feature absent in the target compound .
  • The 5-nitro-thiazole analog () may exhibit stronger electrophilic reactivity, useful in covalent inhibitor design but with higher toxicity risks.

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